molecular formula C7H3BrClN3 B8348117 7-Bromo-3-chlorobenzo[e][1,2,4]triazine

7-Bromo-3-chlorobenzo[e][1,2,4]triazine

Cat. No.: B8348117
M. Wt: 244.47 g/mol
InChI Key: GIAKYOSVEURTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors in the presence of specific reagents. One common method involves the use of hydrazine hydrate and sodium acetate in aprotic polar solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at mild temperatures (around 60°C) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chlorobenzo[e][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of the bromine or chlorine atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-3-chlorobenzo[e][1,2,4]triazine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It has been explored for its anticancer, antifungal, and antibacterial activities .

Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Bromo-3-chlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 4-Bromo-3-methylbenzoic acid

Comparison: Compared to these similar compounds, 7-Bromo-3-chlorobenzo[e][1,2,4]triazine is unique due to its specific substitution pattern on the benzotriazine ring. This unique structure imparts distinct electronic properties, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

7-bromo-3-chloro-1,2,4-benzotriazine

InChI

InChI=1S/C7H3BrClN3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H

InChI Key

GIAKYOSVEURTRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.